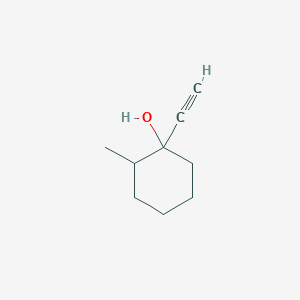
1-ethynyl-2-methylcyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Ethynyl-1-cyclohexanol can be synthesized from cyclohexanone by reacting it with sodium acetylide in liquid ammonia, followed by an acidic work-up . This method involves the formation of a carbon-carbon triple bond, which is a key feature of the compound.
Industrial Production Methods
While specific industrial production methods for 1-ethynyl-1-cyclohexanol are not widely documented, the synthesis typically involves standard organic synthesis techniques such as the use of strong bases and controlled reaction conditions to ensure the formation of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethynyl-1-cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The triple bond can be reduced to form a double or single bond.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: Cyclohexanone or cyclohexanecarboxylic acid.
Reduction: 1-ethynylcyclohexane or 1-ethenylcyclohexanol.
Substitution: 1-chloro-1-ethynylcyclohexane.
Wissenschaftliche Forschungsanwendungen
1-Ethynyl-1-cyclohexanol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including sedative and anticonvulsant effects.
Medicine: Studied as a precursor to tranquilizers such as ethinamate.
Industry: Utilized in the production of polymers and as a catalyst inhibitor in silicone release coatings.
Wirkmechanismus
The mechanism of action of 1-ethynyl-1-cyclohexanol involves its interaction with various molecular targets. As a precursor to ethinamate, it exerts sedative and muscle relaxant effects by modulating the activity of neurotransmitter receptors in the central nervous system . The compound’s ability to inhibit certain enzymes also contributes to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Ethynylcyclopentanol
- 2-Methyl-3-butyn-2-ol
- 2-Phenyl-3-butyn-2-ol
Uniqueness
1-Ethynyl-1-cyclohexanol is unique due to its specific structure, which includes a cyclohexane ring with an ethynyl group and a hydroxyl group
Eigenschaften
CAS-Nummer |
15564-30-4 |
|---|---|
Molekularformel |
C9H14O |
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
1-ethynyl-2-methylcyclohexan-1-ol |
InChI |
InChI=1S/C9H14O/c1-3-9(10)7-5-4-6-8(9)2/h1,8,10H,4-7H2,2H3 |
InChI-Schlüssel |
PMCQAVDMFZFUEH-UHFFFAOYSA-N |
SMILES |
CC1CCCCC1(C#C)O |
Kanonische SMILES |
CC1CCCCC1(C#C)O |
Key on ui other cas no. |
15564-30-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


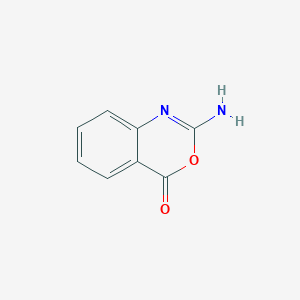


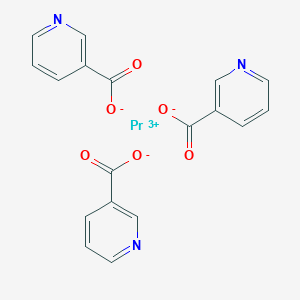
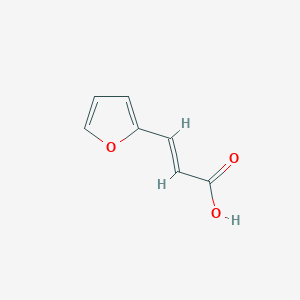
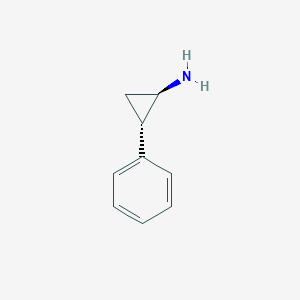

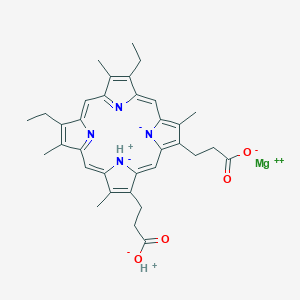

![1H-4-Azacycloprop[cd]indene, octahydro-4-methyl-](/img/structure/B92994.png)

![N-Prop-2-enyl-N-[(Z)-prop-2-enylideneamino]prop-2-en-1-amine](/img/structure/B92999.png)


